molecular formula C8H9Cl B104129 1-Chloro-2,4-dimethylbenzene CAS No. 95-66-9

1-Chloro-2,4-dimethylbenzene

Cat. No. B104129
Key on ui cas rn: 95-66-9
M. Wt: 140.61 g/mol
InChI Key: UIEVCEQLNUHDIF-UHFFFAOYSA-N
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Patent
US09428452B2

Procedure details

A mixture of 1-chloro-2,4-dimethylbenzene (1687 mg, 12 mmol), isobutylamine (1755 mg, 24.00 mmol), and Caddick catalyst (140 mg, 0.238 mmol) was treated with lithium hexamethyl disilizide in tetrahydrofuran (1 M LHMDS in THF, 15 mL, 15.00 mmol) under nitrogen. The reaction mixture was heated to 70° C. for 45 minutes in a septum-sealed vessel. The cooled mixture was concentrated in vacuo and the residue was partitioned between aqueous citric acid (50 mL) and tert butyl methyl ether (TBME) (2×50 mL). The organic phase was treated with dried MgSO4, the solid removed by filtration and the organic phase was concentrated in vacuo to give (2,4-dimethylphenyl)(2-methylpropyl)amine (2.05 g, 11.56 mmol) as an orange oil. LCMS [LCMS1] Rt 1.03 min, m/z (ES+) 178 (M+H).
Quantity
1687 mg
Type
reactant
Reaction Step One
Quantity
1755 mg
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
140 mg
Type
catalyst
Reaction Step One
[Compound]
Name
lithium hexamethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH3:9].[CH2:10]([NH2:14])[CH:11]([CH3:13])[CH3:12].O1CCCC1>>[CH3:9][C:3]1[CH:4]=[C:5]([CH3:8])[CH:6]=[CH:7][C:2]=1[NH:14][CH2:10][CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
1687 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)C
Name
Quantity
1755 mg
Type
reactant
Smiles
C(C(C)C)N
Name
catalyst
Quantity
140 mg
Type
catalyst
Smiles
Step Two
Name
lithium hexamethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous citric acid (50 mL) and tert butyl methyl ether (TBME) (2×50 mL)
ADDITION
Type
ADDITION
Details
The organic phase was treated with dried MgSO4
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)NCC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.56 mmol
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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